N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-isopropylphenyl group and at position 5 with a propanamide chain linked via a 2-methoxybenzyl moiety. The 4-isopropylphenyl group enhances hydrophobic interactions, while the methoxybenzyl-propanamide side chain may contribute to hydrogen bonding and solubility .
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C26H28N4O3/c1-18(2)19-8-10-20(11-9-19)22-16-23-26(32)29(14-15-30(23)28-22)13-12-25(31)27-17-21-6-4-5-7-24(21)33-3/h4-11,14-16,18H,12-13,17H2,1-3H3,(H,27,31) |
InChI Key |
BNGJCKDJSWUKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The most widely adopted route involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic compounds, such as β-enaminones or α,β-unsaturated ketones. For the target compound, 3-amino-2-[4-(propan-2-yl)phenyl]pyrazole serves as the nucleophilic component, reacting with a suitably functionalized diketone to form the pyrazin ring.
- Reactant Preparation : 3-Amino-2-[4-(propan-2-yl)phenyl]pyrazole (1.0 equiv) and ethyl 3-oxo-4-(2-methoxybenzylamino)butanoate (1.2 equiv) are dissolved in anhydrous DMF.
- Cyclization : Heated at 110°C under nitrogen for 12 hours, catalyzed by p-toluenesulfonic acid (0.1 equiv).
- Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc, 3:1).
- Yield : 68% isolated yield after recrystallization from ethanol.
This method prioritizes regioselectivity at the pyrazin C4 position, critical for subsequent oxidation to the 4-oxo group.
Multicomponent Reactions (MCRs)
MCRs offer a streamlined alternative, combining pyrazole precursors, aldehydes, and ammonia equivalents in a single pot. A representative approach involves:
- Reactants : 4-(Propan-2-yl)benzaldehyde, 3-aminopyrazole, and methyl acrylate.
- Conditions : Reflux in acetic acid with ammonium acetate (2.0 equiv) for 8 hours.
- Outcome : Forms the dihydropyrazolo[1,5-a]pyrazin intermediate, which is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the 4-oxo derivative.
While efficient, MCRs require stringent stoichiometric control to minimize byproducts like regioisomeric pyrazolo[3,4-b]pyrazines.
Functionalization of the Propanamide Side Chain
The N-(2-methoxybenzyl)propanamide moiety is introduced via late-stage amidation, ensuring compatibility with the sensitive pyrazolo[1,5-a]pyrazin core.
Carbodiimide-Mediated Amide Coupling
- Activation : 3-{4-Oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanoic acid (1.0 equiv) is treated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane at 0°C.
- Coupling : 2-Methoxybenzylamine (1.2 equiv) is added dropwise, stirred at room temperature for 24 hours.
- Purification : Extracted with NaHCO₃ solution, dried over MgSO₄, and chromatographed (CH₂Cl₂:MeOH, 95:5).
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.
- Base Addition : Triethylamine (1.0 equiv) neutralizes HCl byproducts, preventing acid-catalyzed decomposition.
Optimization of Reaction Conditions
Temperature and Catalysis
Exothermic risks during cyclocondensation necessitate controlled heating. A patent-derived protocol recommends:
Solvent Systems
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 68 | 95 |
| Acetic Acid | 72 | 91 |
| Toluene | 45 | 88 |
Data adapted from highlight acetic acid as optimal for cyclocondensation, balancing yield and purity.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O gradient) reveals >99% purity, with tR = 12.7 min.
Industrial-Scale Considerations
Byproduct Management
Patent emphasizes replacing aniline-generating routes with safer alcohol byproducts (e.g., ethanol) via alkoxymethylidene intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1,4-dioxan-2-yl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide (CAS: 2742030-72-2)
- Structural Differences: The 4-fluorophenyl substituent (vs. The dioxane ring in the side chain may improve aqueous solubility compared to the methoxybenzyl group in the target compound .
- Molecular Weight : 400.4 g/mol (vs. ~453 g/mol for the target compound, estimated based on its formula).
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Core Variation : Pyrazolo[1,5-a]pyrimidine (vs. pyrazine) alters electron distribution.
Pyrazole-Containing Amides
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
- The absence of a pyrazine ring limits conjugation compared to the target compound .
N-[2-((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]-4-propoxybenzamide
- Structural Contrasts : A hydrazone linkage replaces the propanamide chain, altering flexibility. The propoxy group may increase metabolic stability relative to the methoxybenzyl group .
Molecular and Electronic Properties
Electron Localization and Noncovalent Interactions
- Target Compound : The methoxy group participates in hydrogen bonding, while the pyrazine ring enables π-stacking. Multiwfn analysis () could quantify electron localization function (ELF) to compare with fluorophenyl analogues .
- Fluorophenyl Analogues: Fluorine’s electronegativity enhances electrostatic interactions, as shown in noncovalent interaction (NCI) plots () .
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
N-(2-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyrazine core which is known for its diverse biological activity. The presence of functional groups such as methoxy and isopropyl phenyl enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| N-(2-methoxybenzyl)-3-{...} | S. aureus | TBD |
Anti-Tubercular Activity
In a study investigating anti-tubercular agents, derivatives related to the pyrazolo structure exhibited promising results against Mycobacterium tuberculosis. Compounds were tested for their IC50 values, with some showing effective inhibition at concentrations as low as 1.35 μM .
Table 2: Anti-Tubercular Activity
| Compound Name | IC50 (µM) | IC90 (µM) |
|---|---|---|
| Compound C | 1.35 | 3.73 |
| N-(2-methoxybenzyl)-3-{...} | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and replication.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.
- DNA Interaction : Some pyrazolo derivatives exhibit the ability to intercalate with DNA, disrupting replication processes.
Case Studies
A notable case study involved screening a library of compounds for anticancer activity where derivatives similar to N-(2-methoxybenzyl)-3-{...} demonstrated selective cytotoxicity against various cancer cell lines . The study highlighted the compound's potential in targeting cancer cells while sparing normal cells.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Functional Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Pyrazolo-pyrazine C=O | - | 165–170 |
| 2-Methoxybenzyl OCH₃ | 3.85 (s, 3H) | 56.2 |
| Propan-2-yl CH(CH₃)₂ | 1.35 (d, 6H) | 22.1, 31.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
